6-Bromo-7-chloro-3,4-dihydroquinolin-2(1H)-one
Overview
Description
6-Bromo-7-chloro-3,4-dihydroquinolin-2(1H)-one is a useful research compound. Its molecular formula is C9H7BrClNO and its molecular weight is 260.51 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques and Applications
The compound serves as a key intermediate in the Knorr synthesis, facilitating the preparation of quinoline derivatives. For instance, Wlodarczyk et al. (2011) demonstrated its use in a three-step preparation of 6-bromo-2-chloro-4-methylquinoline, emphasizing the steric effects that govern its cyclization reactions and the optimization of conditions leading to specific anilides without alternative crotonate occurrence (Wlodarczyk et al., 2011).
Photochromic and Fluorescent Properties
Voloshin et al. (2008) explored the photochromic behaviors of spiropyrans and spirooxazines derived from halogenated quinolines, noting their potential in creating photo-induced isomerization compounds with unique spectral properties (Voloshin et al., 2008). Similarly, the photochromic spiropyrans synthesized by coupling 5-bromo-(chloro)-7-formyl-8-hydroxyquinoline showcased their ability to form fluorescent complexes with divalent metal ions, highlighting their application as fluorescent metal ion sensors (Voloshin et al., 2004).
Antimicrobial Activities
The incorporation of the 6-bromo-7-chloro moiety into quinolinones has been linked to enhanced antimicrobial properties. Pejović et al. (2012) synthesized ferrocene-containing quinolinones, including the 6-bromo derivative, revealing their strong and unselective antimicrobial activity towards pathogenic bacteria and yeast, suggesting potential as lead compounds for new antimicrobial drugs (Pejović et al., 2012).
Structural and Electronic Characterization
Studies also delve into the electronic structure and vibrational spectroscopy of halogenated quinolines. For example, vibrational spectroscopic investigations, alongside ab initio and DFT studies, have been conducted on 7-bromo-5-chloro-8-hydroxyquinoline, providing insights into the fundamental modes and electronic nature of these compounds (Arjunan et al., 2009).
Properties
IUPAC Name |
6-bromo-7-chloro-3,4-dihydro-1H-quinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClNO/c10-6-3-5-1-2-9(13)12-8(5)4-7(6)11/h3-4H,1-2H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGGUWHWVJPOCLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=CC(=C(C=C21)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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